molecular formula C18H19NO3 B250457 N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide

N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B250457
M. Wt: 297.3 g/mol
InChI Key: NEFOWIYNGACQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as PFB-TFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has a unique chemical structure that makes it suitable for various research purposes.

Mechanism of Action

N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. By binding to the TRPV1 receptor, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of the channel, thereby blocking the influx of ions and reducing the sensation of pain.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have various biochemical and physiological effects, primarily related to its role as a TRPV1 antagonist. It has been shown to reduce pain perception in animal models, indicating its potential as a therapeutic agent for pain management. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potency as a TRPV1 antagonist. This allows for the precise modulation of the TRPV1 receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research. One potential application is in the development of new pain management therapies, as N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promise as a TRPV1 antagonist. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide could be used to study the role of TRPV1 receptors in various disease states, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-phenyl-4-bromobenzamide with tetrahydro-2-furanmethanol in the presence of a base. This reaction results in the formation of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, which can be purified through various methods, such as column chromatography.

Scientific Research Applications

N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, primarily in the field of neuroscience. It has been shown to act as a potent antagonist of the TRPV1 receptor, which is involved in pain perception. N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used to study the role of TRPV1 receptors in various physiological processes, such as thermoregulation, nociception, and inflammation.

properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-phenylbenzamide

InChI

InChI=1S/C18H19NO3/c20-18(19-15-5-2-1-3-6-15)14-8-10-16(11-9-14)22-13-17-7-4-12-21-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20)

InChI Key

NEFOWIYNGACQBP-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.